molecular formula C19H23NO5 B187623 N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide CAS No. 102011-15-4

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide

Cat. No.: B187623
CAS No.: 102011-15-4
M. Wt: 345.4 g/mol
InChI Key: KTAOOOGRNWFPNM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide is a chemical compound with the molecular formula C19H23NO5 and a molecular weight of 345.4 g/mol . It is identified by CAS Number 102011-15-4 and has a canonical SMILES string of COC1=CC=C(CCNC(=O)C2=CC=C(OC)C(OC)=C2)C=C1OC . This compound is characterized by a logP of approximately 2.43, indicating moderate lipophilicity, a topological polar surface area of 66 Ų, and it features one hydrogen bond donor and five hydrogen bond acceptors . It is offered with a guaranteed purity of 98% . Researchers should handle this material with appropriate care. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This product is intended for research and development applications in a laboratory setting and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for food, cosmetic, or household use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAOOOGRNWFPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312112
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102011-15-4
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of 3,4-Dihydroxybenzyl Chloride

The production of 3,4-dimethoxyphenethylamine begins with the etherification of 3,4-dihydroxybenzyl chloride using dimethyl sulfate under alkaline conditions. In a 3000 L reactor, 320 kg of 3,4-dihydroxybenzyl chloride reacts with 250 kg of dimethyl sulfate in the presence of sodium hydroxide (80 kg, 95% purity) at 60°C for 11 hours. This step converts phenolic hydroxyl groups into methoxy substituents, yielding 3,4-dimethoxybenzyl chloride. Continuous dimethyl sulfate feeding minimizes side reactions, while chloroform extraction isolates the product with minimal impurities.

Cyanogenation to 3,4-Dimethoxycyanobenzene

The etherified intermediate undergoes cyanogenation with sodium cyanide (100 kg) or potassium cyanide (110 kg) in aqueous medium at 60–85°C. For example, combining 100 kg of sodium cyanide with 210 kg of water at 85°C facilitates nucleophilic substitution, replacing the benzyl chloride’s chlorine with a cyano group. Crystallization in acetone at -8°C to -5°C purifies 3,4-dimethoxycyanobenzene, achieving a crystalline yield of 89–90%. Waste cyanide is neutralized via autoclave treatment with sodium hydroxide at 140–150°C, ensuring environmental compliance.

Catalytic Hydrogenation to 3,4-Dimethoxyphenethylamine

The final step involves hydrogenating 3,4-dimethoxycyanobenzene under high-pressure ammonia and hydrogen. Using Raney nickel (15 kg) or palladium-carbon (1.5 kg) catalysts in solvents like toluene, methanol, or xylene, the reaction proceeds at 120–160°C and 1.0–4.0 MPa hydrogen pressure. For instance, 110 kg of 3,4-dimethoxycyanobenzene in methanol with 16 kg of Raney nickel at 140°C for 15 hours yields 89% 3,4-dimethoxyphenethylamine after vacuum distillation.

Table 1: Hydrogenation Conditions and Yields

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)
Raney NiToluene1401.090
Raney NiMethanol1202.089
Pd/C (3%)Xylene1604.087

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Chlorination of 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. A typical protocol refluxes 1.0 mol of the acid with 2.5 mol of SOCl₂ in anhydrous dichloromethane (DCM) at 60°C for 4 hours. Excess SOCl₂ is removed via rotary evaporation, yielding 3,4-dimethoxybenzoyl chloride with >95% purity. Alternative methods using phosphorous pentachloride (PCl₅) in tetrahydrofuran (THF) at 0°C to room temperature also achieve comparable results.

Coupling to Form N-(3,4-Dimethoxyphenethyl)-3,4-Dimethoxybenzamide

Schotten-Baumann Reaction

The amide bond is formed via the Schotten-Baumann method, where 3,4-dimethoxybenzoyl chloride reacts with 3,4-dimethoxyphenethylamine in a biphasic system. In a 500 mL flask, 0.1 mol of the acid chloride in DCM is added dropwise to 0.12 mol of the amine in 10% sodium hydroxide solution at 0–5°C. Vigorous stirring for 2 hours ensures efficient coupling, followed by DCM extraction and drying over magnesium sulfate. Vacuum distillation isolates the crude product, which is recrystallized from ethanol to yield 78–82% pure benzamide.

Carbodiimide-Mediated Coupling

For higher yields, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed. Dissolving 0.1 mol of 3,4-dimethoxybenzoic acid and 0.12 mol of the amine in DCM, followed by adding EDC (0.11 mol) and HOBt (0.1 mol), initiates the reaction at room temperature for 12 hours. Quenching with water and column chromatography (silica gel, ethyl acetate/hexane) purifies the product, achieving 85–88% yield.

Table 2: Coupling Method Comparison

MethodSolventCatalystTemperature (°C)Yield (%)
Schotten-BaumannDCM/H₂ONone0–578–82
EDC/HOBtDCMEDC, HOBt2585–88

Purification and Characterization

Vacuum Distillation

Post-reaction mixtures are purified via fractional vacuum distillation at 0.1–0.5 mmHg. For 3,4-dimethoxyphenethylamine, distillation at 140–160°C removes low-boiling solvents, while the benzamide product is distilled at 180–200°C.

Crystallization

Recrystallization from ethanol or acetone enhances purity. The benzamide derivative’s solubility in hot ethanol (50 g/L at 60°C) allows for slow cooling-induced crystallization, yielding needle-like crystals with >99% purity by HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85–6.75 (m, 6H, aromatic), 3.88 (s, 12H, OCH₃), 3.52 (t, 2H, CH₂N), 2.75 (t, 2H, CH₂Ar).

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (N–H bend).

Industrial-Scale Production Considerations

Solvent Recycling

Toluene and methanol from hydrogenation steps are recovered via distillation towers, achieving 95% solvent reuse. Closed-loop systems minimize waste and operational costs.

Catalyst Regeneration

Raney nickel catalysts are reactivated via acid washing (5% HCl) and hydrogen reduction, extending usability to 5–7 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sigma Receptor Interaction

Sigma Receptors Overview
Sigma receptors are a class of proteins that play crucial roles in various physiological processes, including neuroprotection and modulation of cell survival pathways. They are classified into two subtypes: sigma-1 and sigma-2 receptors. Compounds targeting these receptors have been investigated for their therapeutic potential in various conditions, including cancer and neurodegenerative diseases.

Binding Affinity Studies
Research has shown that N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzamide exhibits notable binding affinity for sigma receptors. A study indicated that structural modifications in related compounds can enhance selectivity and potency at these receptors, suggesting that similar strategies could be applied to optimize this compound's efficacy .

Cancer Therapeutics

Mechanism of Action
this compound has been linked to inducing apoptosis in tumor cells through sigma receptor activation. This mechanism is particularly relevant in the treatment of resistant cancer types, such as melanoma. Studies have demonstrated that sigma ligands can enhance the efficacy of traditional chemotherapeutics by overcoming drug resistance .

Case Study: Melanoma Treatment
In experimental models using human A375M melanoma cells, treatment with sigma ligands resulted in a significant reduction in tumor growth and an increase in glucose metabolism as measured by PET imaging. This suggests that the compound could play a dual role in both imaging and therapeutic contexts .

Imaging Applications

Radiopharmaceutical Development
The potential use of this compound as a radiotracer for imaging purposes has been explored. Its ability to bind selectively to sigma receptors allows for targeted imaging of tumors using techniques like PET (Positron Emission Tomography). This application is particularly valuable for visualizing tumor dynamics and assessing treatment responses .

Data Table: Summary of Research Findings

Study Focus Findings Relevance
Sigma Receptor BindingDemonstrated binding affinity for σ1 and σ2 receptorsSupports therapeutic development
Structural ModificationsEnhanced selectivity observed with analogsGuides future design strategies
Cancer TreatmentInduced apoptosis in melanoma cells; synergistic effects with other drugsPotential for combination therapies
Imaging ApplicationsEffective as a radiotracer in PET imaging studiesUseful for tumor visualization

Mechanism of Action

The mechanism of action of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

Key Observations:
  • Substituent Impact: The number and position of methoxy groups significantly alter physicochemical properties.
  • Biological Activity : Thiourea derivatives () and acrylamides () demonstrate that modifying the benzamide scaffold can tailor functionality. For instance, thiourea-linked compounds (e.g., compound 17 in ) are explored as carbonic anhydrase inhibitors, while acrylamides like rubemamine enhance umami taste in foods .
Key Observations:
  • Demethylation : highlights the conversion of methoxy to hydroxyl groups (e.g., compound 25 → 31), which alters hydrogen-bonding capacity and reactivity .
  • Thiourea Incorporation : Sulfur-containing derivatives () exhibit distinct IR and NMR profiles, enabling precise structural validation .

Functional and Application-Based Comparisons

  • Enzyme Inhibition :
    • The thiourea derivative (compound 17, ) and MPXV protease inhibitor () suggest that electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding. The target compound’s dimethoxy groups may favor hydrophobic interactions in enzyme pockets .
  • Flavor Enhancement :
    • Rubemamine (), an acrylamide analog, demonstrates that 3,4-dimethoxyphenyl groups synergize with unsaturated bonds to amplify umami taste. The target compound’s rigid benzamide structure may lack this effect but could be modified for similar applications .

Biological Activity

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with two methoxy groups on both the phenethyl and benzamide moieties. The presence of these methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating sigma receptors, particularly sigma-2 receptors. These receptors are implicated in cell proliferation and apoptosis regulation. For instance:

  • In Vitro Studies : In cultured human melanoma cells (A375M), treatment with sigma ligands like this compound resulted in a significant decrease in cell viability and proliferation rates. The mechanism was linked to increased glucose metabolism and subsequent apoptotic signaling pathways .
  • Case Study : A study involving animal models demonstrated that administration of the compound led to a marked reduction in tumor growth rates compared to controls. Tumors treated with the compound showed increased uptake of 18F-FDG in PET imaging, indicating enhanced metabolic activity prior to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Sigma Receptor Modulation : The compound's interaction with sigma receptors plays a crucial role in its anticancer effects. Sigma-2 receptor activation has been linked to apoptosis induction in malignant cells .
  • Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell cycle regulation, the compound effectively inhibits cancer cell proliferation .
  • Antioxidant Properties : Some studies suggest that the methoxy groups may confer antioxidant properties, reducing oxidative stress within cells and contributing to cellular health and longevity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameSigma-1 AffinitySigma-2 AffinityAnticancer ActivityAntimicrobial Activity
This compoundModerateHighYesYes
RimcazoleHighModerateYesNo
5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamideLowVery HighYesYes

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